REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[C:5](O)=[N:6][CH:7]=1.O=P(Cl)(Cl)[Cl:15]>CN(C=O)C>[Cl:15][C:5]1[C:4]([C:9]([F:12])([F:11])[F:10])=[CH:3][C:2]([I:1])=[CH:7][N:6]=1
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Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=NC1)O)C(F)(F)F
|
Name
|
|
Quantity
|
67 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
slowly poured into an ice/water bath
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Type
|
FILTRATION
|
Details
|
The brown solid was filtered
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Type
|
WASH
|
Details
|
washed with water
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Type
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DISSOLUTION
|
Details
|
It was then dissolved in DCM
|
Type
|
WASH
|
Details
|
washed with an aqueous saturated solution of sodium thiosulfate (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1C(F)(F)F)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 g | |
YIELD: CALCULATEDPERCENTYIELD | 84930.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |